molecular formula C6H9NO5 B2854846 6-Nitro-4-oxohexanoic acid CAS No. 98196-97-5

6-Nitro-4-oxohexanoic acid

Cat. No.: B2854846
CAS No.: 98196-97-5
M. Wt: 175.14
InChI Key: XIILZEKSMDUWKM-UHFFFAOYSA-N
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Description

6-Nitro-4-oxohexanoic acid is a medium-chain fatty acid that features a nitro group at the sixth position and an oxo group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing 6-nitro-4-oxohexanoic acid involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes omega-amino compounds. This enzymatic method utilizes an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is carried out in a potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C for 30 hours .

Industrial Production Methods: Industrial production of this compound can involve the liquid-phase oxidation of cyclohexane. This process, often catalyzed by cobalt naphthenate, results in the formation of various bifunctional carboxylic acids, including 6-oxohexanoic acid . The nitro group can be introduced through subsequent nitration reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-oxohexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-4-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-4-oxohexanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles such as cysteine and histidine residues in proteins . This interaction can lead to post-translational modifications of proteins, affecting their function and activity. The compound can also participate in oxidative stress and inflammatory pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 6-Nitro-4-oxohexanoic acid is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

6-nitro-4-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIILZEKSMDUWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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